(1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone
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Overview
Description
The compound “(1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone” is a chemical compound with the molecular formula C11H12BrNO2 . Studies suggest that it acts as an antagonist for the H3 receptor, involved in regulating the release of neurotransmitters in the brain.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.5±0.1 g/cm3, a boiling point of 401.0±40.0 °C at 760 mmHg, and a flash point of 196.3±27.3 °C . It has a molar refractivity of 61.0±0.3 cm3, and a polar surface area of 30 Å2 .Scientific Research Applications
Antitumour Activity
A study on the synthesis of 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone revealed its distinct inhibition on the proliferation of various cancer cell lines. This compound was synthesized through a series of reactions starting from 2,6-difluorobenzonitrile and demonstrated promising antitumour activities in preliminary biological tests (Tang & Fu, 2018).
Synthesis and Biological Activity of Triazole Analogues
Novel triazole analogues have been synthesized, showing significant antibacterial activity against human pathogenic bacteria. These compounds, derived from 5-methyl-1-phenyl-1H1,2,3-triazole-4-carboxylic acid, have been evaluated for their effectiveness in inhibiting bacterial growth, with specific derivatives displaying considerable potential for further development in antibacterial therapy (Nagaraj et al., 2018).
Antimicrobial Activities of Triazole Derivatives
The synthesis of novel 1,2,4-Triazole derivatives has led to compounds with good to moderate antimicrobial activities. These derivatives, obtained through reactions involving ester ethoxycarbonylhydrazones and primary amines, have been screened against various microorganisms, highlighting their potential as effective antimicrobial agents (Bektaş et al., 2007).
Antioxidant Activity of Marine Red Algae Derivatives
Bromophenols isolated from the marine red alga Rhodomela confervoides, including new compounds, have shown potent antioxidant activities. These natural compounds, evaluated against free radicals, demonstrated stronger or comparable activities to synthetic antioxidants, suggesting the potential of these marine-derived compounds in preventing oxidative deterioration and their application in antioxidant therapies (Li et al., 2011).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit telomerase , suggesting that this compound may also target telomerase or related enzymes.
Mode of Action
If it does indeed target telomerase, it may inhibit the enzyme’s activity, leading to shortened telomeres and eventual cell death .
Biochemical Pathways
Inhibition of telomerase can impact the telomere length maintenance pathway, leading to cellular senescence and apoptosis .
Result of Action
If it inhibits telomerase, it could lead to cellular senescence and apoptosis .
properties
IUPAC Name |
[1-(4-bromophenyl)-5-methyltriazol-4-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN4O2/c1-10-13(14(20)18-6-8-21-9-7-18)16-17-19(10)12-4-2-11(15)3-5-12/h2-5H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDWLYVZTMAMJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)Br)C(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)(morpholino)methanone |
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